Cas no 771583-70-1 (Methyl 2-[(3-aminopropyl)sulfanyl]acetate)
![Methyl 2-[(3-aminopropyl)sulfanyl]acetate structure](https://ja.kuujia.com/scimg/cas/771583-70-1x500.png)
Methyl 2-[(3-aminopropyl)sulfanyl]acetate 化学的及び物理的性質
名前と識別子
-
- EN300-7234196
- methyl 2-[(3-aminopropyl)sulfanyl]acetate
- 771583-70-1
- Methyl 2-[(3-aminopropyl)sulfanyl]acetate
-
- インチ: 1S/C6H13NO2S/c1-9-6(8)5-10-4-2-3-7/h2-5,7H2,1H3
- InChIKey: QFNGOFWXIIPFNW-UHFFFAOYSA-N
- ほほえんだ: S(CC(=O)OC)CCCN
計算された属性
- せいみつぶんしりょう: 163.06669983g/mol
- どういたいしつりょう: 163.06669983g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 6
- 複雑さ: 97.7
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 77.6Ų
Methyl 2-[(3-aminopropyl)sulfanyl]acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7234196-0.05g |
methyl 2-[(3-aminopropyl)sulfanyl]acetate |
771583-70-1 | 95.0% | 0.05g |
$348.0 | 2025-03-12 | |
Enamine | EN300-7234196-10.0g |
methyl 2-[(3-aminopropyl)sulfanyl]acetate |
771583-70-1 | 95.0% | 10.0g |
$1778.0 | 2025-03-12 | |
Enamine | EN300-7234196-2.5g |
methyl 2-[(3-aminopropyl)sulfanyl]acetate |
771583-70-1 | 95.0% | 2.5g |
$810.0 | 2025-03-12 | |
Enamine | EN300-7234196-0.5g |
methyl 2-[(3-aminopropyl)sulfanyl]acetate |
771583-70-1 | 95.0% | 0.5g |
$397.0 | 2025-03-12 | |
Enamine | EN300-7234196-5.0g |
methyl 2-[(3-aminopropyl)sulfanyl]acetate |
771583-70-1 | 95.0% | 5.0g |
$1199.0 | 2025-03-12 | |
Enamine | EN300-7234196-1.0g |
methyl 2-[(3-aminopropyl)sulfanyl]acetate |
771583-70-1 | 95.0% | 1.0g |
$414.0 | 2025-03-12 | |
Enamine | EN300-7234196-0.1g |
methyl 2-[(3-aminopropyl)sulfanyl]acetate |
771583-70-1 | 95.0% | 0.1g |
$364.0 | 2025-03-12 | |
Enamine | EN300-7234196-0.25g |
methyl 2-[(3-aminopropyl)sulfanyl]acetate |
771583-70-1 | 95.0% | 0.25g |
$381.0 | 2025-03-12 |
Methyl 2-[(3-aminopropyl)sulfanyl]acetate 関連文献
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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4. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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7. Back matter
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
Methyl 2-[(3-aminopropyl)sulfanyl]acetateに関する追加情報
Methyl 2-[(3-aminopropyl)sulfanyl]acetate (CAS No. 771583-70-1): A Key Intermediate in Modern Medicinal Chemistry
Methyl 2-[(3-aminopropyl)sulfanyl]acetate, identified by its CAS number 771583-70-1, is a significant compound in the realm of medicinal chemistry. This compound, featuring a unique sulfanyl group linked to an acetate moiety, has garnered attention for its versatile applications in drug synthesis and molecular research. The presence of both amine and sulfanyl functional groups makes it a valuable intermediate in the development of novel therapeutic agents.
The chemical structure of Methyl 2-[(3-aminopropyl)sulfanyl]acetate consists of a methyl ester group attached to an acetic acid derivative, with the sulfanyl group attached to a propyl chain that terminates with an amine. This configuration allows for further functionalization, making it a preferred choice for chemists working on complex molecular architectures. The compound's stability under various reaction conditions further enhances its utility in synthetic pathways.
In recent years, the demand for specialized intermediates like Methyl 2-[(3-aminopropyl)sulfanyl]acetate has surged due to advancements in drug discovery technologies. Researchers are increasingly leveraging this compound to develop innovative treatments for a variety of diseases. Its role in synthesizing bioactive molecules has been particularly notable in the fields of oncology and immunology.
One of the most compelling applications of Methyl 2-[(3-aminopropyl)sulfanyl]acetate is in the synthesis of targeted therapeutics. The sulfanyl group provides a handle for further chemical modifications, enabling the creation of molecules that can selectively interact with specific biological targets. This has led to the development of more effective and less toxic drugs. For instance, researchers have utilized this compound to design small-molecule inhibitors that disrupt critical signaling pathways involved in cancer progression.
Moreover, the amine functionality in Methyl 2-[(3-aminopropyl)sulfanyl]acetate allows for the formation of hydrogen bonds and other non-covalent interactions, which are essential for drug-receptor binding. This property has been exploited in the design of peptidomimetics and other protein-targeting agents. The compound's ability to mimic natural amino acids while maintaining structural flexibility makes it an invaluable tool in rational drug design.
The pharmaceutical industry has also recognized the potential of Methyl 2-[(3-aminopropyl)sulfanyl]acetate in developing vaccines and biologics. Its structural features facilitate the creation of stable and immunogenic conjugates, which are crucial for vaccine formulations. By incorporating this intermediate into vaccine candidates, scientists have been able to enhance immune responses against pathogens, leading to more effective preventive treatments.
Recent studies have highlighted the role of Methyl 2-[(3-aminopropyl)sulfanyl]acetate in addressing neurological disorders. The compound's ability to cross the blood-brain barrier and interact with central nervous system receptors has opened new avenues for treating conditions such as Alzheimer's disease and Parkinson's disease. Researchers are exploring its derivatives as potential cholinesterase inhibitors and neuroprotective agents, demonstrating its broad therapeutic potential.
In conclusion, Methyl 2-[(3-aminopropyl)sulfanyl]acetate (CAS No. 771583-70-1) is a multifaceted compound with significant implications in medicinal chemistry. Its unique structural features and reactivity make it an indispensable tool for developing novel drugs across various therapeutic areas. As research continues to uncover new applications for this compound, its importance in modern pharmaceuticals is set to grow even further.
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